
Sch-51048
Übersicht
Beschreibung
SCH 51048 is an orally active broad spectrum antifungal.
Wissenschaftliche Forschungsanwendungen
Antifungalmittel
Sch-51048 ist ein niedermolekulares Medikament, das auf das Pilzenzym CYP51A1 abzielt . Es wirkt als Inhibitor des Pilzenzyms CYP51A1 und ist daher ein potenzielles Therapeutikum für Infektionskrankheiten .
Behandlung der Aspergillose
Aspergillose ist eine der aktiven Indikationen für this compound . Aspergillose ist eine Infektion, die durch Aspergillus verursacht wird, einem weit verbreiteten Schimmelpilz, der sowohl in Innenräumen als auch im Freien vorkommt. Die meisten Menschen atmen jeden Tag Aspergillus-Sporen ein, ohne krank zu werden. Personen mit geschwächtem Immunsystem oder Lungenerkrankungen haben jedoch ein höheres Risiko, gesundheitliche Probleme aufgrund von Aspergillus zu entwickeln.
Behandlung der Kryptokokkose
Kryptokokkose ist eine weitere inaktive Indikation für this compound . Kryptokokkose ist eine Pilzerkrankung, die durch Cryptococcus neoformans oder Cryptococcus gattii verursacht wird. Sie ist potenziell lebensbedrohlich, insbesondere wenn sich die Infektion auf das Gehirn ausbreitet.
Metabolitenforschung
Erste Studien haben gezeigt, dass die durch ein mikrobiologisches Verfahren ermittelten Serumkonzentrationen bei Tieren, die mit this compound behandelt wurden, höher waren als die durch HPLC ermittelten Konzentrationen . Dies deutet darauf hin, dass this compound möglicherweise zu aktiven Metaboliten abgebaut wird, was Auswirkungen auf seine Pharmakokinetik und Pharmakodynamik haben könnte .
Entdeckung von Posaconazol
Posaconazol (SCH 56592) ist ein neuartiges Triazol-Antimykotikum, das als möglicher aktiver Metabolit von this compound entdeckt wurde . Diese Entdeckung hat zur Entwicklung eines neuen Antimykotikums geführt, das heute in Europa und den USA unter dem Handelsnamen "Noxafil" vermarktet wird .
Syntheseforschung
Die Synthese von this compound wurde eingehend untersucht, wobei der Schwerpunkt auf der enzymatischen Desymmetrisierung eines 2-substituierten 1,3-Propandiols lag . Diese Forschung könnte Auswirkungen auf die großtechnische Produktion von this compound und verwandten Verbindungen haben .
Wirkmechanismus
Target of Action
SCH 51048, also known as Posaconazole, primarily targets the fungal CYP51A1 . This enzyme, also known as sterol 14α-demethylase, is a key component in the biosynthesis of sterols in the fungal cell membrane .
Mode of Action
SCH 51048 acts as an inhibitor of the fungal CYP51A1 . By inhibiting this enzyme, SCH 51048 prevents the removal of the 14-methyl group in lanosterol through sequential oxidative reactions . This inhibition disrupts the conversion of 14-demethyl lanosterol to ergosterol, a crucial component of the fungal cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by SCH 51048 is the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is crucial for cell growth and viability . By inhibiting the CYP51A1 enzyme, SCH 51048 disrupts the production of ergosterol, leading to impaired cell membrane function and ultimately, cell death .
Pharmacokinetics
It’s known that the compound was initially introduced as a broad-spectrum antifungal agent . . This suggests that SCH 51048 undergoes metabolic transformations in the body, which could influence its bioavailability and efficacy.
Result of Action
The primary result of SCH 51048’s action is the inhibition of fungal growth. By disrupting ergosterol biosynthesis, SCH 51048 impairs the function of the fungal cell membrane, leading to cell death . This makes it effective against a variety of pathogenic fungi, including those resistant to older azoles .
Action Environment
The efficacy and stability of SCH 51048 can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body could potentially affect the metabolism and bioavailability of SCH 51048 . Additionally, the specific strain of fungus and its resistance mechanisms could also impact the compound’s efficacy
Eigenschaften
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F2N8O3/c1-3-29(4-2)47-36(48)46(26-42-47)32-8-6-30(7-9-32)43-15-17-44(18-16-43)31-10-12-33(13-11-31)49-21-27-20-37(50-22-27,23-45-25-40-24-41-45)34-14-5-28(38)19-35(34)39/h5-14,19,24-27,29H,3-4,15-18,20-23H2,1-2H3/t27-,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFHZSVWSCMEPV-AYAMJOBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F2N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936543 | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[4-(4-{4-[5-oxo-1-(pentan-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}piperazin-1-yl)phenoxy]methyl}-1-(1H-1,2,4-triazol-1-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161532-65-6 | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-(1-ethylpropyl)-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161532-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SCH 51048 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161532656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[4-(4-{4-[5-oxo-1-(pentan-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}piperazin-1-yl)phenoxy]methyl}-1-(1H-1,2,4-triazol-1-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESHYDROXY POSACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVW2AK6BVY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-Dimethylphenoxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1680826.png)
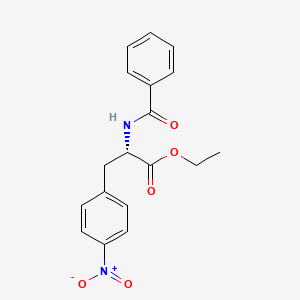
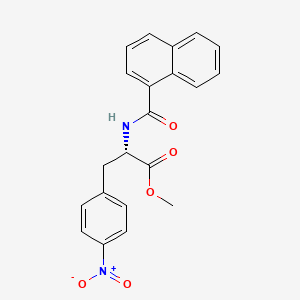
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B1680830.png)
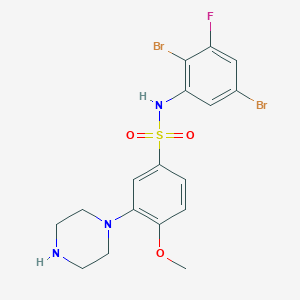
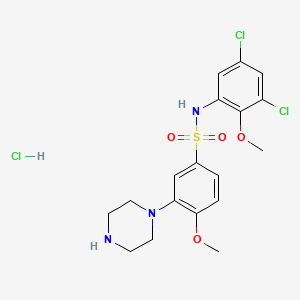
![1-(2-Bromophenyl)-3-{2-[ethyl(3-methylphenyl)amino]ethyl}urea](/img/structure/B1680835.png)
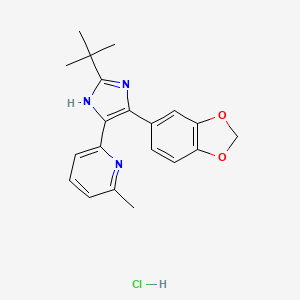
![6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1680841.png)
![6-[(2R)-2-[2-[4-(4-chlorophenoxy)piperidin-1-yl]ethyl]pyrrolidin-1-yl]sulfonyl-1H-indole](/img/structure/B1680842.png)
![2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1680845.png)
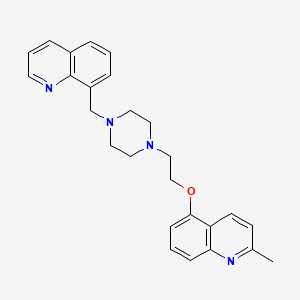
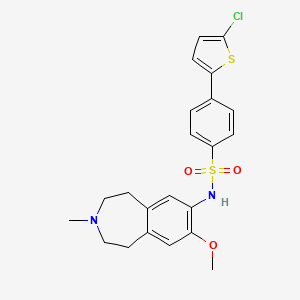
![N-(3-Aminopropyl)-N-[(1r)-1-(3-Benzyl-7-Chloro-4-Oxo-4h-Chromen-2-Yl)-2-Methylpropyl]-4-Methylbenzamide](/img/structure/B1680848.png)